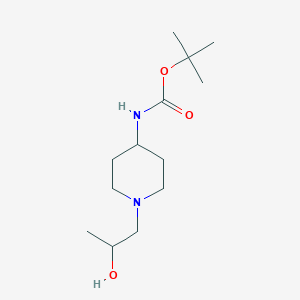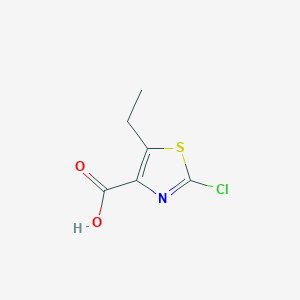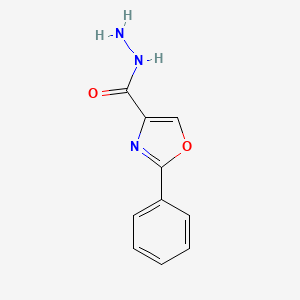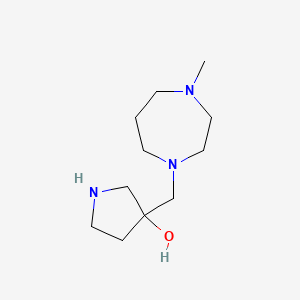
3-((4-Methyl-1,4-diazepan-1-yl)methyl)pyrrolidin-3-ol
Vue d'ensemble
Description
3-((4-Methyl-1,4-diazepan-1-yl)methyl)pyrrolidin-3-ol, also known as 3-MPD, is a synthetic compound that has been studied for its potential applications in scientific research. It is structurally related to the neurotransmitter gamma-aminobutyric acid (GABA) and is thought to act as a GABA agonist, meaning it binds to the GABA receptor and activates it, thus producing a similar effect to GABA. 3-MPD has been studied for its use in a variety of scientific research applications and has been found to have biochemical and physiological effects on the body.
Applications De Recherche Scientifique
Structural and Chemical Analysis
Complex Molecular Structures : Research on similar compounds, such as the methyl ester of the adduct of intramolecular Diels–Alder reaction between maleic anhydride and 1-(2-furyl)-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine, reveals complex molecular structures with fused pentacyclic systems including pyrrole, pyrrolidinone, and diazepane rings. This highlights the compound's potential for intricate molecular interactions (Toze et al., 2011).
Desulfurization Reactions : Similar pyrrolo[1,2-a][1,4]diazepine derivatives have been studied for their reactions in the presence of Raney nickel, demonstrating their capacity for chemical transformations such as desulfurization, a process that alters their chemical structure and potential applications (Red'kin et al., 2012).
Biological Activity and Applications
Potential Biological Activities : Similar compounds, like pyrrolidines, have been shown to possess a range of biological activities, suggesting that 3-((4-Methyl-1,4-diazepan-1-yl)methyl)pyrrolidin-3-ol could potentially be investigated for similar properties. These activities may include applications in medicine and pharmaceuticals (Stocking et al., 2010).
Virtual Screening for Drug Discovery : The use of related compounds in virtual screening studies, such as the identification of coronavirus main protease inhibitors, indicates that 3-((4-Methyl-1,4-diazepan-1-yl)methyl)pyrrolidin-3-ol could be a candidate for similar computational studies in drug discovery (Jukič et al., 2020).
Synthesis and Modification Techniques
Synthetic Methods : The synthesis of similar diazepine derivatives, such as through the reaction of diamines with ethyl aroylacetates, presents methodologies that could be adapted for synthesizing and modifying 3-((4-Methyl-1,4-diazepan-1-yl)methyl)pyrrolidin-3-ol (Alonso et al., 2020).
Chemical Transformations : Studies on the transformation of tetrahydro-pyrrolobenzodiazepines in three-component reactions provide insights into the chemical behavior and potential modifications that can be applied to similar compounds, including 3-((4-Methyl-1,4-diazepan-1-yl)methyl)pyrrolidin-3-ol (Voskressensky et al., 2014).
Propriétés
IUPAC Name |
3-[(4-methyl-1,4-diazepan-1-yl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-13-5-2-6-14(8-7-13)10-11(15)3-4-12-9-11/h12,15H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSSNRKWWDIQDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2(CCNC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Methyl-1,4-diazepan-1-yl)methyl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



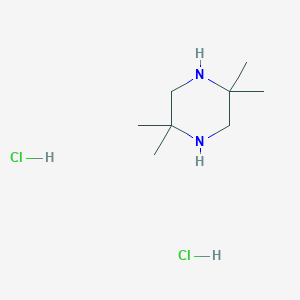
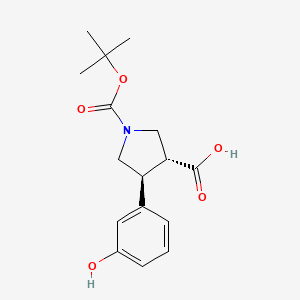
![7-(Tert-butoxycarbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B1399126.png)
![3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1399128.png)
![2H-Thieno[2,3-e]-1,2-thiazine-3-carboxylicacid, 4-hydroxy-2-methyl-, 1,1-dioxide](/img/structure/B1399129.png)
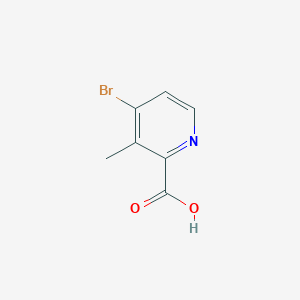
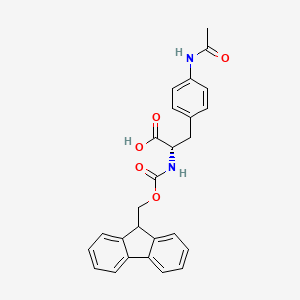
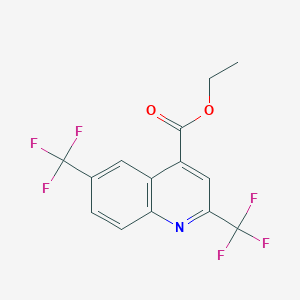
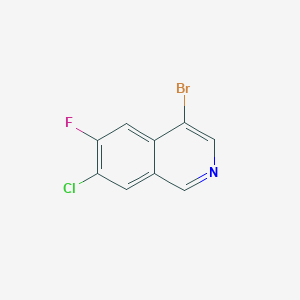
![2-(1'-(tert-Butoxycarbonyl)spiro[chroman-2,4'-piperidine]-4-yl)acetic acid](/img/structure/B1399138.png)
![6-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B1399142.png)
